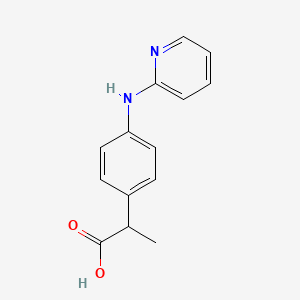
Hydratropic acid, p-(2-pyridinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AD-1491 is a bioactive chemical.
Applications De Recherche Scientifique
Gas Hydrate Formation
Hydratropic acid derivatives, such as para-toluene sulfonic acid (p-TSA), have been explored for their hydrate promotion capabilities. This research is significant in the context of gas storage in hydrates, particularly for natural gas-hydrate formation. Hydrotropes, including p-TSA, show a substantial ability to solubilize non-polar compounds in water, which is crucial for enhancing gas storage capabilities of hydrates in industrial scale operations (Gnanendran & Amin, 2003).
Catalysis and Organic Synthesis
In the field of organic synthesis, hydratropic acid derivatives play a role in catalytic processes. For instance, pyridine–hydrazone ligands, which may include hydratropic acid analogues, have been used in palladium-catalyzed Suzuki–Miyaura cross-couplings. These ligands demonstrate high enantioselectivities, showing their effectiveness in asymmetric synthesis (Alvarez-Casao et al., 2016).
Synthesis of Biologically Active Compounds
Hydratropic acid derivatives have been utilized in the synthesis of various biologically active compounds. For example, derivatives have been evaluated for their inhibitory effects on enzymes and their cytotoxicity in vitro, as well as antineoplastic activity in vivo, particularly in the context of leukemia research (Liu et al., 1996).
Photophysical Studies
In photophysical studies, functional chromophores containing pyridine and hydratropic acid derivatives have been investigated. These studies involve examining fluorescence quantum yields and emissive lifetimes, contributing to our understanding of molecular electronics and photonics (Zucchero et al., 2006).
Antimicrobial Research
Hydratropic acid derivatives have been synthesized and tested for their antimicrobial activities. This includes the development of compounds with significant antibacterial and antifungal properties, which are important in the development of new pharmaceuticals and therapeutics (Patel, 2010).
Propriétés
Numéro CAS |
76302-29-9 |
|---|---|
Nom du produit |
Hydratropic acid, p-(2-pyridinylamino)- |
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-[4-(pyridin-2-ylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10(14(17)18)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16)(H,17,18) |
Clé InChI |
AHBKHOGVLKUYAT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AD-1491; AD1491; AD1491 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



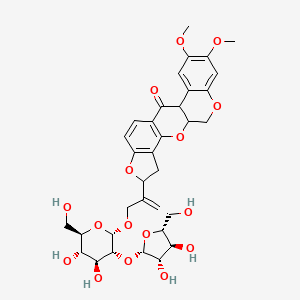
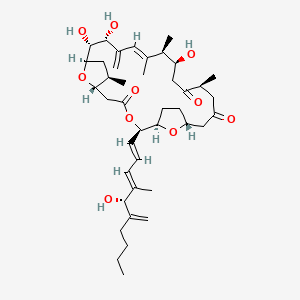
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
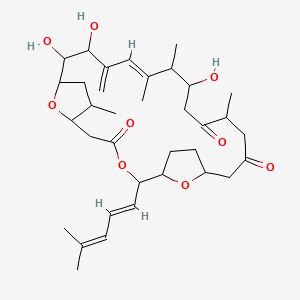
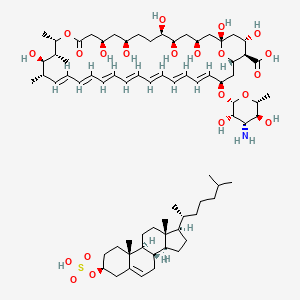
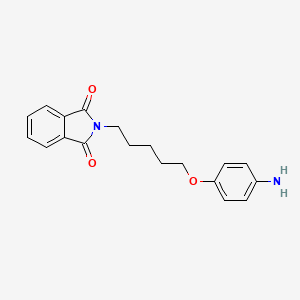
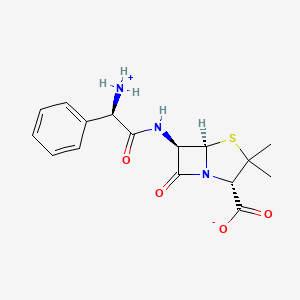
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
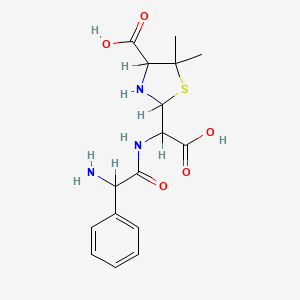
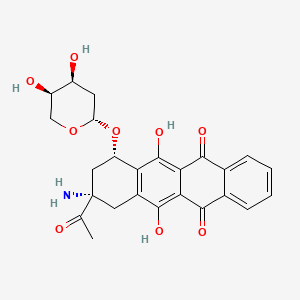
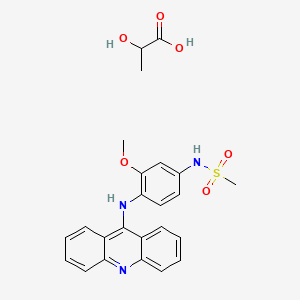
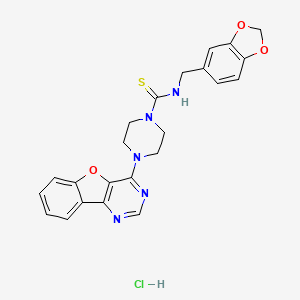
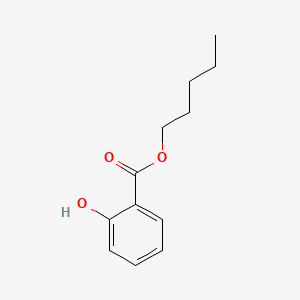
![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)